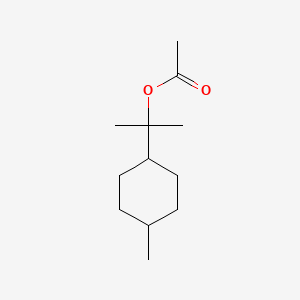

Dihydroterpinyl acetate

Description

Significance in Terpenoid Chemistry

Dihydroterpinyl acetate (B1210297) belongs to the class of organic compounds known as terpenes and their derivatives. evitachem.com Its chemical structure and properties make it a valuable intermediate in organic synthesis. evitachem.com The study of dihydroterpinyl acetate contributes to the broader understanding of terpenoid chemistry, a field that explores the vast array of compounds derived from isoprene (B109036) units. Research into its reactions, such as oxidation, reduction, and nucleophilic substitution, provides insights into the chemical behavior of this class of molecules. evitachem.com

Overview of Current and Future Research Trajectories for this compound

Current research on this compound is largely driven by its commercial applications. The global market for this compound was valued at USD 150 million in 2024 and is projected to reach USD 250 million by 2033, growing at a CAGR of 7.5%. marketresearchintellect.com This growth is fueled by increasing consumer demand for natural and green chemicals. valuates.com Future research is expected to focus on sustainable production methods and the exploration of new applications, particularly in emerging markets like organic cosmetics and aromatherapy. valuates.com Additionally, there is growing interest in its use in specialized industrial applications, such as in thick film pastes for electronic components. procurementresource.com

Properties

IUPAC Name |

2-(4-methylcyclohexyl)propan-2-yl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h9,11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNHCGDYYBMKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(C)(C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042446, DTXSID0052677 | |

| Record name | Dihydroterpineol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-alpha-terpinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Terpineol, dihydro-, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

80-25-1, 58985-18-5 | |

| Record name | Dihydro-α-terpinyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethanol, alpha,alpha,4-trimethyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol, dihydro-, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydroterpineol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-alpha-terpinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,4-trimethylcyclohexylmethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-menthan-8-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biosynthetic Pathways

Distribution in Plant Essential Oils

Dihydroterpinyl acetate (B1210297) is classified as a p-menthane (B155814) monoterpenoid. foodb.ca Its presence has been reported in a limited number of plant species, though some sources claim it has not been found in nature at all. chemicalbook.comthegoodscentscompany.comflavscents.com In contrast, other reports suggest its occurrence in various essential oils, including those from mint and citrus fruits. fragranceconservatory.comchembk.com

Detailed analysis of specific botanical sources reveals important distinctions between dihydroterpinyl acetate and the more commonly found α-terpinyl acetate.

Lavandula (Lavender): this compound has been reported as a naturally occurring component in lavender oil. chembk.com It is also used in the formulation of lavender-type fragrances for various consumer products. chemicalbook.com

Cupressus (Cypress) species: In the family Cupressaceae, it is often other terpenoid esters that are predominant. For instance, in Juniperus phoenicea, a related species, α-terpinyl acetate was identified as a significant constituent (14.7%), not this compound. nih.gov

Lobularia maritima (Sweet Alyssum): Extensive phytochemical analyses of Lobularia maritima's methanolic extracts, which identified various fatty acids, terpenes, and phenolic compounds, did not report the presence of this compound. nih.govresearchgate.net

Laurus nobilis (Bay Laurel): Numerous studies on the essential oil of Laurus nobilis consistently identify α-terpinyl acetate as a key component, not this compound. The concentration of α-terpinyl acetate is significant, making it one of the main constituents after 1,8-cineole, linalool, and sabinene. nih.govmdpi.commdpi.com

| Botanical Source | Compound Identified | Finding | Citation |

|---|---|---|---|

| Lavandula sp. (Lavender) | This compound | Reported as a naturally occurring component in lavender oil. | chembk.com |

| Cupressus sp. | This compound | Not prominently reported; related compound α-terpinyl acetate found in the family. | nih.gov |

| Lobularia maritima | This compound | Not identified in phytochemical studies of the plant's extracts. | nih.govresearchgate.net |

| Laurus nobilis | α-Terpinyl acetate (not this compound) | Consistently identified as a major component of the essential oil. | nih.govmdpi.commdpi.com |

The chemical composition of plant essential oils, including the presence and concentration of specific terpenoids, is known to vary significantly. This variability is influenced by a range of factors including the plant's genetic makeup, geographical origin, climatic conditions, harvest season, and the specific plant part analyzed. mdpi.comresearchgate.net

For example, the quantitative presence of the related compound α-terpinyl acetate in Laurus nobilis illustrates this principle. Different studies have reported its concentration at varying levels, highlighting the natural fluctuations in essential oil profiles. This variability underscores the challenges in establishing a consistent chemical profile for a given species.

| Botanical Source | Compound | Reported Concentration (% of essential oil) | Citation |

|---|---|---|---|

| Laurus nobilis (from Montenegro) | α-Terpinyl acetate | 11.2% | mdpi.com |

| Laurus nobilis (from Southern Italy) | α-Terpinyl acetate | 5.9% | nih.gov |

| Laurus nobilis (from Tunisia) | α-Terpinyl acetate | 11.2% | cabidigitallibrary.org |

| Laurus nobilis (from Iran) | α-Terpinyl acetate | 5.72% | researchgate.net |

Proposed Biosynthetic Routes and Precursors to this compound in Plants

While the specific enzymatic pathways leading to this compound in plants are not extensively detailed in current literature, a probable biosynthetic route can be proposed based on established principles of monoterpenoid biosynthesis.

The synthesis would originate from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which combine to form geranyl pyrophosphate (GPP), the direct precursor to C10 monoterpenes. The formation of the characteristic p-menthane skeleton of this compound would proceed through cyclization of GPP. foodb.ca

The subsequent steps would likely involve:

Formation of a Terpene Alcohol: Biosynthesis of a hydroxylated p-menthane monoterpenoid, such as α-terpineol.

Reduction: Saturation of the endocyclic double bond of the terpene alcohol precursor (e.g., α-terpineol) via a reductase enzyme to yield dihydroterpineol (B150745).

Acetylation: The final step would be an esterification reaction where the hydroxyl group of dihydroterpineol is acetylated. This reaction would be catalyzed by an acetyl-CoA-dependent acetyltransferase, a class of enzymes responsible for the acetylation of various plant secondary metabolites.

This proposed pathway is chemically logical and mirrors industrial synthesis methods, which can involve the hydrogenation of terpinyl acetate or the direct acetylation of dihydroterpineol. chemicalbook.comnipponterpene.co.jp

Chemotaxonomic Implications of this compound Presence in Flora

Chemotaxonomy utilizes the distribution of specific chemical compounds as a tool for classifying and understanding the phylogenetic relationships between plants. For a compound to be a useful chemotaxonomic marker, it should ideally have a consistent and restricted distribution within a particular taxon.

Given the conflicting reports on its natural occurrence and its apparent rarity in comparison to other terpenoids like α-terpinyl acetate, this compound is not currently considered a significant chemotaxonomic marker. chemicalbook.comflavscents.com Its limited and inconsistent detection across the plant kingdom means it does not offer the reliability required to delineate plant genera or species. The prevalence of the related compound α-terpinyl acetate in families like Lauraceae and Cupressaceae suggests it may hold greater chemotaxonomic relevance than its saturated counterpart. nih.govnih.gov

Chemical Synthesis and Reaction Engineering

Established Synthetic Methodologies

The primary route to synthesizing dihydroterpinyl acetate (B1210297) involves the esterification of dihydroterpineol (B150745). Another significant industrial method is the hydrogenation of terpinyl acetate. evitachem.comvulcanchem.comevitachem.comprocurementresource.com

The most direct and widely documented method for producing dihydroterpinyl acetate is the esterification of dihydroterpineol with an acetylating agent, typically acetic anhydride (B1165640). foreverest.netforeverest.net This reaction can also be performed using acetic acid, though acetic anhydride is often preferred for its higher reactivity. evitachem.comijcce.ac.ir The fundamental reaction involves the hydroxyl group of dihydroterpineol reacting with acetic anhydride to form the ester and acetic acid as a by-product.

General Reaction: Dihydroterpineol + Acetic Anhydride → this compound + Acetic Acid

This process requires a catalyst to proceed at a practical rate. evitachem.com The selection of the catalyst and reaction conditions is crucial for maximizing the conversion of dihydroterpineol and the selectivity towards the desired ester.

A variety of catalysts have been investigated to optimize the synthesis of terpene esters like this compound. While the direct hydrogenation of terpinyl acetate is a common industrial route, direct esterification studies, particularly those analogous to terpinyl acetate synthesis, provide significant insights. vulcanchem.comprocurementresource.com

Strong mineral acids, such as sulfuric acid, are traditionally used as catalysts for esterification. evitachem.com However, their use can lead to corrosion issues and the formation of unwanted by-products due to side reactions. tsijournals.com This has prompted research into alternative, more benign, and reusable catalysts.

Key reaction conditions that are manipulated to enhance yield and purity include temperature, the molar ratio of reactants, and reaction time. tsijournals.com For the similar synthesis of terpinyl acetate, studies have shown that increasing the reaction temperature in the range of 35-50°C can increase the product yield. nih.gov The molar ratio of the alcohol (terpineol) to the acylating agent (acetic anhydride) is another critical parameter. An excess of acetic anhydride can inhibit the enzyme in biocatalytic processes, while an optimal ratio can maximize yield. tsijournals.comnih.gov For example, a molar ratio of terpineol (B192494) to acetic anhydride of 1.0:1.4 was found to be optimal in a study on terpinyl acetate synthesis. tsijournals.com

The table below summarizes findings from research on catalyst systems and conditions for the analogous synthesis of terpinyl acetate.

| Catalyst System | Key Reaction Conditions | Reported Yield/Observations | Reference |

|---|---|---|---|

| Sulfuric Acid | Elevated temperatures | Commonly used, but can cause side reactions. | evitachem.com |

| Solid Superacid (SO₄²⁻/ZnO-TiO₂) | Temperature: 40°C, Time: 6 hours, Molar Ratio (terpineol:acetic anhydride): 1.0:1.3 | Yields are highly dependent on catalyst amount and conditions. | tsijournals.comtsijournals.com |

| Lipase (B570770) (Candida rugosa) in Supercritical CO₂ | Temperature: 50°C, Pressure: 10 MPa, Time: 1.5 hours | Esterification extent of 53.0% was achieved. | nih.gov |

| H-beta zeolite | Reaction at room temperature for 24 hours (α-pinene and acetic acid). | 29% yield of terpinyl acetate. | nih.gov |

Advanced Synthetic Approaches and Process Optimization

To overcome the limitations of traditional methods, research has focused on developing advanced synthetic routes and optimizing existing processes for higher efficiency, selectivity, and sustainability.

Recent advancements have centered on novel catalytic systems that offer improved performance over conventional acid catalysts. These include:

Composite Catalysts : A study on the one-step synthesis of terpinyl acetate from α-pinene and acetic acid evaluated α-hydroxycarboxylic acid–boric acid composite catalysts. nih.gov The tartaric acid–boric acid combination showed the highest activity, achieving an α-pinene conversion of 91.8% and a terpinyl acetate selectivity of 45.6%. nih.gov

Solid Superacids and Ionic Liquids : Heterogeneous catalysts like solid superacids (e.g., SO₄²⁻/ZnO-TiO₂, SO₄²⁻/SnO₂-CeO₂) and ionic liquids have been explored for terpinyl acetate synthesis to facilitate easier catalyst separation and reduce environmental impact. tsijournals.comtsijournals.com

Nano-Catalysts : Nano-sized catalysts, such as nano-SnO₂, have been shown to be effective in esterification reactions, offering high surface area and catalytic activity, which can lead to shorter reaction times and increased yields compared to their bulk counterparts. ijcce.ac.ir

Organometallic Catalysis : While specific applications in this compound synthesis are not extensively detailed, organometallic complexes are widely used in terpene chemistry. semanticscholar.org For instance, rhodium-based catalysts are used for the synthesis of intermediates for other fragrance compounds. softbeam.net The potential for using organometallic catalysts, such as titanocene (B72419) derivatives which are used in olefination reactions, exists for developing highly selective synthetic pathways. google.com

Understanding the kinetics and thermodynamics of the esterification reaction is essential for process optimization. Kinetic studies focus on the rate of reaction and how it is influenced by factors like temperature, concentration of reactants, and catalyst loading.

For the related synthesis of terpinyl acetate, it has been observed that the product yield increases with reaction time up to a certain point (e.g., 8 hours), after which the yield may decrease, possibly due to side reactions or equilibrium limitations. tsijournals.com Thermodynamic analysis helps in understanding the energy changes during the reaction and the position of the chemical equilibrium. The observation that the yield of terpinyl acetate increases with temperature (in the 35-50°C range) suggests that the reaction is endothermic under these conditions. nih.gov

A kinetic study of a similar esterification reaction highlighted that in the absence of a catalyst, the reaction proceeded very slowly, with only 21% conversion after 24 hours. ijcce.ac.ir The introduction of a SnO₂ catalyst increased the conversion to 65% in 22 hours, while a nano-SnO₂ catalyst further reduced the reaction time to 18 hours, demonstrating the significant impact of catalysis on reaction kinetics. ijcce.ac.ir

Common by-products in the synthesis of the related terpinyl acetate include various terpene olefins, which arise from the acid-catalyzed dehydration of the alcohol reactant. google.com The formation of free acetic acid as a by-product when using acetic anhydride can also interfere with certain catalytic reactions. google.com

Strategies to minimize by-product formation include:

Optimizing Reaction Conditions : Fine-tuning the temperature, pressure, and reaction time can favor the desired esterification pathway over side reactions like dehydration. tsijournals.com

Selective Catalysis : The development of highly selective catalysts is crucial. Catalysts that can operate under milder conditions can suppress the formation of temperature-dependent by-products. nih.gov

By-product Removal : In some processes, by-products are removed as they are formed to shift the reaction equilibrium towards the product. For instance, in the esterification of terpene alcohols, toluene (B28343) can be used to form an azeotrope with the acetic acid by-product, allowing for its continuous removal by distillation. google.com

Alternative Synthesis Route : The industrial production of this compound often employs the hydrogenation of terpinyl acetate. procurementresource.com This route circumvents the by-products associated with the direct esterification of dihydroterpineol and can lead to a product with high purity. The process involves reacting terpinyl acetate with hydrogen gas over a hydrogenation catalyst, such as Raney nickel, under controlled pressure (2.5 to 3.5 MPa) and temperature (80 to 100 °C). evitachem.comprocurementresource.com

Chemo-enzymatic Synthesis of this compound and Analogues

The integration of enzymatic catalysts into chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful strategy for producing complex molecules with high selectivity and under mild conditions. nih.govbeilstein-journals.org This approach is particularly valuable in the synthesis of fine chemicals and fragrance compounds like this compound and its analogues. The primary method for synthesizing this compound is through the esterification of dihydroterpineol. nipponterpene.co.jpforeverest.net In a chemo-enzymatic context, this transformation is typically facilitated by lipases, which are a class of enzymes known for their excellent stability in organic solvents and their ability to catalyze esterification, transesterification, and hydrolysis reactions with high regio- and enantioselectivity. nih.govmdpi.com

The biosynthesis of flavor-active esters through lipase-catalyzed reactions is a significant biotechnological method. researchgate.net Enzymes, particularly lipases, are frequently employed as catalysts for the synthesis of terpenoid esters. researchgate.netnih.gov this compound is derived from the esterification of dihydroterpineol, which is a mixture of p-menthane-8-yl acetate and p-menthane-1-yl acetate. nipponterpene.co.jp The reaction typically involves reacting dihydroterpineol with an acyl donor, such as acetic anhydride. foreverest.net

Research into the chemo-enzymatic synthesis of analogous terpene acetates provides significant insights into the potential methodologies for producing this compound. Lipases are recognized for their chemo-, regio-, and enantioselectivity in resolving racemates, without requiring cofactors. nih.gov Studies have demonstrated the successful synthesis of compounds like terpinyl acetate and citronellyl acetate using various lipases, highlighting the influence of reaction parameters on product yield. nih.govscielo.br

For example, the synthesis of terpinyl acetate has been achieved by reacting α-terpineol with acetic anhydride in supercritical carbon dioxide, using lipases as biocatalysts. nih.govresearchgate.net A comparative study of five different lipases found that Candida rugosa lipase provided an esterification extent of 53.0% in continuous operation. nih.govresearchgate.net The reaction conditions, such as temperature and substrate molar ratio, were found to significantly affect the yield. nih.gov

Similarly, the lipase-catalyzed synthesis of citronellyl acetate has been extensively studied. In one investigation, various lipases were screened, with Pseudomonas fluorescens lipase demonstrating the highest catalytic effect, achieving a 99.46% yield in the ionic liquid [bmimn][TF2]. scielo.br This highlights the importance of selecting the appropriate enzyme and reaction medium.

The general mechanism for lipase-catalyzed esterification involves a two-step "ping-pong bi-bi" reaction. The selectivity of lipases for aliphatic hydroxyl groups over phenolic ones is a key advantage, allowing for targeted modifications of complex molecules while preserving other functional groups. nih.gov This selectivity is crucial when synthesizing analogues from more complex terpenoid precursors.

The following tables summarize research findings from the chemo-enzymatic synthesis of terpene acetates analogous to this compound, illustrating the typical enzymes, substrates, and reaction conditions employed.

Table 1: Lipase-Catalyzed Synthesis of Terpinyl Acetate

| Lipase Source | Substrates | Acyl Donor | Solvent/Medium | Temperature (°C) | Reaction Time (h) | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|---|

| Candida rugosa type VII | α-terpineol | Acetic anhydride | Supercritical CO₂ | 50 | 1.5 | 53.0% esterification | nih.govresearchgate.net |

| Lipozyme RM IM | α-terpineol | Acetic anhydride | Supercritical CO₂ | 50 | - | Lower than C. rugosa | nih.gov |

| Amano PS | α-terpineol | Acetic anhydride | Supercritical CO₂ | 50 | - | Lower than C. rugosa | nih.gov |

| Amano AP-6 | α-terpineol | Acetic anhydride | Supercritical CO₂ | 50 | - | Lower than C. rugosa | nih.gov |

| Amano G | α-terpineol | Acetic anhydride | Supercritical CO₂ | 50 | - | Lower than C. rugosa | nih.gov |

Table 2: Chemo-enzymatic Synthesis of Citronellyl Acetate

| Lipase Source | Substrates | Acyl Donor | Solvent/Medium | Temperature (°C) | Reaction Time (h) | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|---|

| Pseudomonas fluorescens | Citronellol | Vinyl acetate | Ionic Liquid [bmimn][TF2] | 40 | 6 | 99.46% | scielo.br |

| Burkholderia cepacia | Citronellol | Vinyl acetate | Ionic Liquid [bmimn][TF2] | 40 | 10 | 74.58% | scielo.br |

| Candida rugosa | Citronellol | Vinyl acetate | Ionic Liquid [bmimn][TF2] | 40 | 10 | 7.39% | scielo.br |

| Rhizobium chinense | Citronellol | Vinyl acetate | Hexaheptane | - | 96 | 98% | scielo.br |

| Chrysosporium pannorum A-1 | β-citronellol | Acetic acid | Hexane | 30 | 24 | 98% | scielo.br |

These examples demonstrate that high yields of terpenoid esters can be achieved through chemo-enzymatic routes. The choice of lipase, acyl donor, solvent system, and other process parameters are critical for optimizing the synthesis of this compound and its analogues. The use of immobilized enzymes is also a common strategy to facilitate catalyst recovery and reuse, enhancing the economic and environmental viability of the process. mdpi.com

Stereochemical Investigations of Dihydroterpinyl Acetate and Isomers

Elucidation of Stereoisomeric Forms (e.g., cis-/trans- Isomers of Dihydroterpinyl Acetate)

This compound's structure is based on the p-menthane (B155814) skeleton, which features a cyclohexane (B81311) ring with substituents at positions 1 and 4. This substitution pattern leads to the existence of diastereomers, specifically cis and trans isomers. The isomerism depends on the relative orientation of the methyl group at C1 and the 2-acetoxypropan-2-yl group at C4.

Cis-Isomer: The methyl and the 2-acetoxypropan-2-yl groups are on the same side of the cyclohexane ring plane.

Trans-Isomer: The methyl and the 2-acetoxypropan-2-yl groups are on opposite sides of the ring plane.

These geometric isomers can be prepared via the hydrogenation of α-terpineol to yield the precursor alcohols, cis- and trans-p-menthan-8-ol, followed by acetylation. cdnsciencepub.comforeverest.net The ratio of cis to trans isomers of the precursor alcohol can be influenced by the choice of catalyst during hydrogenation. For instance, hydrogenation of α-terpineol over a platinum catalyst yields an approximate 1:1 mixture of cis- and trans-p-menthan-8-ol, whereas a palladium catalyst favors the formation of the more stable trans isomer in a roughly 7:2 ratio. cdnsciencepub.com The distinct spatial arrangement of the substituents in cis- and trans-dihydroterpinyl acetate (B1210297) results in different physical and spectroscopic properties, allowing for their identification and separation. nist.gov

| Property | Isomer Information | Source |

| Systematic Name | cis-p-Menthan-8-yl acetate | nist.gov |

| Synonym | cis-Dihydro-α-terpinyl acetate | nist.gov |

| CAS Number | 20777-40-6 | nist.gov |

| Molecular Formula | C₁₂H₂₂O₂ | nist.gov |

| Molecular Weight | 198.30 g/mol | nist.gov |

| Systematic Name | trans-p-Menthan-8-yl acetate | nist.gov |

| Synonym | trans-Dihydro-α-terpinyl acetate | nist.gov |

| CAS Number | Not explicitly distinguished in all databases, often grouped under 80-25-1 or 58985-18-5 | nih.govthegoodscentscompany.com |

| Molecular Formula | C₁₂H₂₂O₂ | nih.gov |

| Molecular Weight | 198.30 g/mol | nih.gov |

Chiral Synthesis and Resolution of Enantiomers

Beyond cis-trans isomerism, the p-menthane skeleton of this compound contains chiral centers, meaning the compound can exist as enantiomers. The synthesis of enantiomerically pure forms is a significant objective in organic chemistry, often accomplished through two main strategies: chiral synthesis and resolution of racemic mixtures.

Chiral Synthesis: This approach involves building the molecule from a chiral starting material (a "chiral pool" approach) or using a chiral catalyst or auxiliary to guide the reaction towards a specific enantiomer (asymmetric synthesis). For p-menthane derivatives, readily available and naturally occurring chiral monoterpenes like limonene, menthone, and pulegone (B1678340) serve as excellent starting points. nih.govresearchgate.netwikipedia.org For example, (+)- or (-)-menthone (B42992) can be used to create a chiral auxiliary, p-menthane-3-carboxaldehyde, which facilitates the synthesis of other molecules with high enantiomeric purity. nih.govacs.org While specific documented syntheses for enantiopure this compound are not widespread, the established methodologies within the p-menthane family provide a clear blueprint for its potential enantioselective synthesis.

Resolution of Enantiomers: This strategy involves separating a racemic mixture (a 50:50 mix of enantiomers) into its constituent enantiomers. A common and effective method for alcohols like dihydroterpineol (B150745) (the immediate precursor to the acetate) is lipase-mediated enzymatic resolution. mdpi.com In this process, an enzyme selectively catalyzes a reaction (such as acetylation) on one enantiomer faster than the other. For instance, the lipase-mediated acetylation of racemic p-menthane diols has been shown to proceed with high enantioselectivity, allowing for the separation of the enantiomeric forms as monoacetate and diacetate derivatives. mdpi.com A similar enzymatic resolution of racemic dihydroterpineol, followed by acetylation of the separated enantiopure alcohol, would be a viable route to enantiomerically pure this compound.

Conformational Analysis and Stereoselective Reactions involving the this compound Structure

The chemical behavior of this compound isomers is deeply rooted in their three-dimensional shape, or conformation. The cyclohexane ring is not flat but exists predominantly in a low-energy "chair" conformation. Substituents on this ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org

Conformational Analysis: The stability of a given conformer is largely dictated by steric hindrance. Axial substituents experience unfavorable steric interactions, known as 1,3-diaxial interactions, with other axial atoms. libretexts.org Consequently, chair conformations that place larger substituent groups in the equatorial position are generally more stable. libretexts.org

Trans-Dihydroterpinyl Acetate: The most stable chair conformation places both the C1-methyl group and the large C4-(2-acetoxypropan-2-yl) group in equatorial positions, minimizing steric strain.

Cis-Dihydroterpinyl Acetate: In the cis-isomer, one substituent must occupy an axial position while the other is equatorial. Due to its greater size, the 2-acetoxypropan-2-yl group will preferentially occupy the equatorial position, forcing the smaller methyl group into the higher-energy axial position. This results in the cis-isomer being inherently less stable than the trans-isomer.

Stereoselective Reactions: The differing stabilities and conformations of the isomers directly influence their reactivity, leading to stereoselective reactions where one stereoisomer reacts differently than another. A well-documented example is the acid-catalyzed dehydration of the precursor alcohols, cis- and trans-p-menthan-8-ol. The rate and products of this elimination reaction are highly dependent on the starting stereoisomer. cdnsciencepub.com

Under treatment with 50% aqueous acetic acid, the more stable trans-p-menthan-8-ol dehydrates more slowly than the cis-isomer. cdnsciencepub.com This is because the reaction proceeds through a carbocation intermediate, and the stereochemistry of the starting material influences the ease of its formation and subsequent elimination pathways. The product distribution also varies significantly, demonstrating the profound impact of stereochemistry on chemical transformations. cdnsciencepub.comcdnsciencepub.com

| Starting Isomer | Dehydrating Agent | Major Products (% Composition after 18h) | Observations | Source |

| cis-p-Menthan-8-ol | 50% Acetic Acid | p-Menth-4(8)-ene (59%), p-Menth-3-ene (12%) | Faster reaction rate compared to trans-isomer. | cdnsciencepub.com |

| trans-p-Menthan-8-ol | 50% Acetic Acid | p-Menth-4(8)-ene (42%), trans-p-Menth-8-ene (18%) | Slower reaction rate, demonstrating greater stability. | cdnsciencepub.com |

| 1:1 cis/trans Mixture | Anhydrous Silicic Acid | p-Menth-3-ene (>80%) | Promotes rapid dehydration and isomerization to the most thermodynamically stable alkene. | cdnsciencepub.comcdnsciencepub.com |

This differential reactivity based on stereoisomerism is a cornerstone of stereoselective chemistry and highlights the importance of conformational analysis in predicting reaction outcomes.

Analytical Chemistry Methodologies for Dihydroterpinyl Acetate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of dihydroterpinyl acetate (B1210297), providing the means to separate it from other volatile and non-volatile compounds.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) in Complex Mixtures

Gas chromatography (GC) is the predominant technique for the analysis of volatile compounds like dihydroterpinyl acetate. researchgate.netsci-hub.st It is extensively used for the separation and identification of monoterpenes and sesquiterpenes in essential oils and other natural and synthetic products. researchgate.netsci-hub.st When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC allows for both quantitative and qualitative analysis.

In the analysis of essential oils, such as that from Lobularia maritima, GC and GC-MS have been successfully employed to identify and quantify constituents, including cis-dihydro-terpinyl acetate. researchgate.netbiodiversityjournal.com For instance, in one study, the concentration of cis-dihydro-terpinyl acetate was found to be between 5.38% and 9.73% in the essential oil from different regions. researchgate.netbiodiversityjournal.com

A key parameter in GC is the Kovats retention index (RI), which helps in the identification of compounds by comparing their retention times to those of n-alkane standards. sci-hub.st The retention index of this compound varies depending on the stationary phase of the GC column, with different values reported for polar (like Carbowax 20M) and non-polar (like methyl silicone) columns. researchgate.netnih.gov

Table 1: Kovats Retention Indices for this compound on Different GC Columns

| Stationary Phase | Retention Index |

|---|---|

| Standard non-polar | 1268.3, 1281, 1282, 1285, 1289.3, 1304, 1305, 1316.4, 1325 |

| Semi-standard non-polar | 1249, 1269, 1280, 1298 |

| Standard polar | 1557, 1561, 1594, 1598, 1623, 1725 |

Data sourced from multiple references, indicating variability based on analytical conditions. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, though it is more commonly used for less volatile or thermally sensitive compounds. nih.gov While less frequently cited for this compound analysis specifically, HPLC is a crucial method for quality control in industries where this compound is used, such as in the analysis of detergent compositions containing various fragrance ingredients. epo.org HPLC can also be employed for the analysis of reaction mixtures during the synthesis of related compounds. googleapis.com The choice between GC and HPLC is typically dictated by the volatility and thermal stability of the analyte and the complexity of the sample matrix. rsc.orgmade-in-china.com

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses stereogenic centers, meaning it can exist as different stereoisomers, such as cis and trans isomers. nist.gov The separation and identification of these stereoisomers are important as they can have different sensory properties. Chiral chromatography is the primary method for assessing the enantiomeric purity of such compounds. csic.es

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. nih.gov While specific studies focusing solely on the chiral separation of this compound are not abundant, the principles of chiral chromatography are widely applied to terpenes and their derivatives. csic.es For instance, the identification of "2-cis-dihydro-terpinyl acetate" in a natural extract implies that chromatographic separation of the isomers is achievable. researchgate.net The selection of the appropriate chiral column, often based on polysaccharide derivatives, and the optimization of mobile phase conditions are critical for achieving successful enantiomeric resolution. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. pitt.edu For this compound, ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. google.com ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure. While detailed 2D NMR data for this compound is not widely published, these are standard techniques for the structural elucidation of terpenoids. softbeam.net

Table 2: Representative ¹H NMR Spectral Data for a this compound-related Structure

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 0.92 | s | 9H | (CH₃)₃-C |

| 0.99 | s | 9H | (CH₃)₃-C |

| 1.25 | m | 1H | CH |

| 1.42-1.55 | m | 2H | CH₂ |

| 2.02-2.08 | m | 1H | CH |

| 2.11-2.20 | m | 2H | CH₂ |

| 2.28-2.32 | m | 2H | CH₂ |

Note: This data is for a related cyclohexanone (B45756) structure and serves as an example of the type of information obtained from ¹H NMR. google.com

Mass Spectrometry (MS and GC-MS) for Structural Identification and Trace Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification and trace analysis of this compound. softbeam.netnih.gov GC-MS combines the separation power of GC with the detection and identification capabilities of MS. researchgate.netbiodiversityjournal.com

In GC-MS analysis, after the components of a mixture are separated on the GC column, they enter the mass spectrometer where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. sci-hub.st The mass spectrum of this compound shows characteristic fragment ions that are used for its identification, often by comparison with spectral libraries like NIST. nih.govnih.gov For volatile terpenoids, GC-MS is a major analytical technique, though the similarity in fragmentation patterns among isomers can sometimes make definitive identification challenging without retention time data. softbeam.net

Table 3: Key Mass Spectral Peaks for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

|---|---|

| 95 | Top Peak |

| 138 | 2nd Highest |

| 81 | 3rd Highest |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. google.com For this compound, the IR spectrum will show characteristic absorption bands corresponding to the ester functional group and the hydrocarbon backbone. evitachem.com

The most prominent feature in the IR spectrum of this compound is the strong absorption from the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1750-1735 cm⁻¹. ucla.edu Another key absorption is the C-O stretch of the ester, which usually appears in the 1300-1000 cm⁻¹ region. ucla.edu The presence of C-H stretching absorptions from the alkyl groups around 2955-2870 cm⁻¹ further confirms the hydrocarbon structure. google.com

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~2955, 2910, 2870 | C-H stretch (alkyl) |

| ~1715 | C=O stretch (ester) |

| ~1230 | C-O stretch (ester) |

Data is for a related compound and is representative. google.com

Advanced Hyphenated Techniques for Complex Mixture Analysis and Metabolomics

The analysis of this compound in complex matrices, such as essential oils or biological samples, necessitates powerful analytical strategies that combine separation with sensitive detection. Advanced hyphenated techniques, which couple a separation method like chromatography with a spectroscopic method, are indispensable for this purpose. nih.gov These integrated systems provide comprehensive qualitative and quantitative information that is often unattainable with standalone methods, proving crucial for detailed chemical profiling and metabolomics studies.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile terpenoids like this compound. softbeam.net It combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection afforded by mass spectrometry. In the analysis of essential oils, GC-MS is the major analytical technique employed for identifying constituents. softbeam.net For instance, in a study on the essential oil of Lobularia maritima, cis-dihydro-terpinyl acetate was identified and quantified using this method. researchgate.netbiodiversityjournal.com However, a significant challenge in GC-MS analysis is that closely related terpenoids often exhibit very similar mass spectral fragmentation patterns, which can render definitive identification by mass spectrometry alone impossible. softbeam.net

To overcome the limitations of single-dimensional chromatography and mass spectrometry, more advanced hyphenated techniques are employed for the in-depth analysis of complex mixtures.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS)

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) is a powerful evolution of conventional GC-MS. This technique provides a significant enhancement in separation power, which is particularly beneficial for the analysis of highly complex volatile samples like essential oils. mdpi.com By employing two columns with different stationary phases, GC×GC achieves a much higher peak capacity and resolution of co-eluting compounds compared to one-dimensional GC. mdpi.comnih.gov The coupling with TOFMS allows for rapid data acquisition, which is necessary to capture the very narrow peaks generated, and provides the mass spectral data needed for compound identification. mdpi.com This method has been successfully applied to the detailed qualitative and quantitative analysis of the chemical composition of various plant essential oils, revealing dozens or even hundreds of components. mdpi.comnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy represents one of the most powerful hyphenated techniques for the unambiguous structural elucidation of compounds in complex mixtures. researchgate.netmdpi.com It directly couples the separation power of high-performance liquid chromatography (HPLC) with the definitive structure-elucidating capability of nuclear magnetic resonance (NMR) spectroscopy. researchgate.net This is particularly advantageous for distinguishing between isomers that may have identical molecular weights and similar fragmentation patterns in mass spectrometry. mdpi.com LC-NMR can be operated in several modes, including on-flow (where spectra are acquired as the analyte elutes) and stop-flow (where the chromatographic flow is paused to acquire more detailed spectra of a specific peak). mdpi.comresearchgate.net The development of technologies like cryogenic probes has helped to improve the inherent sensitivity challenge of NMR, making LC-NMR a robust tool in natural product analysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolomics

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. Liquid chromatography-mass spectrometry (LC-MS) has become a central analytical platform in this field due to its high sensitivity, wide dynamic range, and applicability to a broad spectrum of compounds. nih.gov LC-MS-based metabolomics can be performed in two main modes: untargeted analysis, which seeks to profile as many metabolites as possible to find differences between sample groups, and targeted analysis, which focuses on the accurate quantification of specific, known compounds. nih.gov While specific metabolomics studies detailing the pathways of this compound are not extensively documented, the methodologies are well-established. The availability of predicted LC-MS/MS spectra for this compound provides a basis for its identification and inclusion in targeted or untargeted metabolomics research. foodb.ca

The following tables summarize research findings from hyphenated techniques and compare the advanced methodologies discussed.

Table 1: GC-MS Analysis of this compound in Lobularia maritima Essential Oil This table presents the relative percentage of cis-dihydro-terpinyl acetate found in the essential oil of Lobularia maritima from two different regions as determined by GC-MS analysis. researchgate.netbiodiversityjournal.com

| Compound | Region 1 (Beni-Saf) Relative % | Region 2 (Tessala) Relative % |

| cis-Dihydroterpinyl acetate | 5.38% | 9.73% |

Table 2: Comparison of Advanced Hyphenated Analytical Techniques This table provides a comparative overview of the advanced hyphenated techniques used for the analysis of complex mixtures.

| Technique | Principle | Key Advantages | Common Applications |

| GC×GC-MS | Two-dimensional gas chromatography separation coupled with mass spectrometry. mdpi.com | Greatly enhanced peak capacity and resolution; Improved signal-to-noise ratio; Detailed profiling of complex volatile mixtures. mdpi.com | In-depth analysis of essential oils, petroleum, and environmental samples. mdpi.comnih.gov |

| LC-NMR | HPLC separation coupled directly with an NMR spectrometer. mdpi.com | Unambiguous structure elucidation; Excellent for distinguishing isomers; Provides detailed structural information without requiring isolation. mdpi.comresearchgate.net | Natural product identification; Analysis of pharmaceuticals and their impurities; Characterization of synthetic polymers. researchgate.net |

| LC-MS | HPLC separation coupled with mass spectrometry. nih.gov | High sensitivity and selectivity; Wide applicability to various compound classes; Suitable for both qualitative and quantitative analysis. nih.govnih.gov | Metabolomics; Proteomics; Drug discovery and development; Food analysis. nih.gov |

Biological and Biochemical Research Applications

Investigation of Enzyme Interactions and Biotransformations (e.g., Esterases, Hydrolases)

The ester linkage in dihydroterpinyl acetate (B1210297) makes it a putative substrate for esterase and hydrolase enzymes. These enzymes are ubiquitous in nature and play a critical role in the biotransformation of ester-containing compounds. researchgate.net In principle, esterases would catalyze the hydrolysis of dihydroterpinyl acetate to its corresponding alcohol, dihydroterpineol (B150745), and acetic acid.

While direct studies on the enzymatic hydrolysis of this compound are not extensively documented, the biotransformation of other terpenoid esters by microorganisms is a well-established field of study. researchgate.net Microorganisms produce a vast array of enzymes capable of modifying terpenoid structures, often leading to compounds with novel or enhanced biological activities. researchgate.net The investigation of such biotransformations can provide insights into metabolic pathways and generate new compounds for various applications.

Future research could focus on screening microbial esterases for their ability to hydrolyze this compound, characterizing the kinetics of such reactions, and identifying the specific enzymes involved. This could lead to the development of biocatalytic processes for the synthesis of dihydroterpineol, a valuable fragrance ingredient.

Role in Plant Physiology and Chemical Ecology (e.g., Allelopathy, Plant Defense Mechanisms)

Terpenoids are a diverse class of secondary metabolites in plants that play a crucial role in their interactions with the environment. nih.gov Many terpenoids are involved in plant defense mechanisms, acting as toxins or deterrents to herbivores and pathogens. nih.gov They can also function as signaling molecules in plant-plant interactions, a phenomenon known as allelopathy. researchgate.net

The potential role of this compound in plant physiology and chemical ecology remains largely unexplored. However, given that other terpenoid esters are known to be involved in these processes, it is plausible that this compound may also have a function in plant defense or allelopathy. For instance, some plants release volatile terpenoids to attract the natural enemies of herbivores, an indirect defense mechanism. nih.gov

To elucidate the role of this compound in these areas, research could be directed towards:

Investigating its presence in plant volatile emissions, especially in response to herbivory or pathogen attack.

Assessing its allelopathic potential by studying its effects on the germination and growth of other plant species.

Examining its impact on the behavior of insects and other organisms that interact with plants.

Exploration of Microbiological Activities (e.g., Antimicrobial, Antifungal Effects) in vitro

Many terpenoids exhibit antimicrobial and antifungal properties, and there is growing interest in their potential as natural alternatives to synthetic preservatives and antimicrobial agents. mdpi.com While comprehensive studies on the in vitro microbiological activities of this compound are scarce, research on the closely related compound, α-terpinyl acetate, has demonstrated its potential in this area.

A study on α-terpinyl acetate revealed its phytotoxic and antimicrobial features. nih.gov The essential oil containing α-terpinyl acetate showed a significant antimicrobial effect against fungi and dermatophytes, although its activity against bacteria and Candida yeasts was lower. nih.gov

Table 1: Illustrative Antimicrobial Activity of α-Terpinyl Acetate (for comparative context)

| Microorganism | Type | Activity |

|---|---|---|

| Various Fungi | Fungus | High |

| Dermatophytes | Fungus | High |

| Various Bacteria | Bacterium | Lower |

This table is based on data for α-terpinyl acetate and is provided for illustrative purposes due to the limited specific data available for this compound. nih.gov

Further research is needed to systematically evaluate the antimicrobial and antifungal spectrum of this compound against a wide range of pathogenic and spoilage microorganisms. Such studies would involve determining its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) to quantify its efficacy.

Biochemical Pathway Modeling with this compound as a Model Compound

In the study of biochemical pathways, model compounds are often used as substrates to elucidate enzymatic mechanisms and metabolic routes. Given its relatively simple and stable structure, this compound could potentially serve as a model compound for investigating the metabolism of saturated monoterpenoid esters.

By using isotopically labeled this compound, researchers could trace its metabolic fate in various biological systems, such as microbial cultures or plant cell suspensions. This could help to identify the key enzymes and intermediates involved in the degradation or modification of this class of compounds. Such knowledge is fundamental to understanding the broader aspects of terpenoid metabolism and its role in different organisms. However, there is currently no direct evidence in the reviewed literature of this compound being used for this purpose.

Environmental Dynamics and Biogeochemical Cycling

Environmental Fate and Persistence Studies

The environmental fate of a chemical compound refers to its transformation and transport in the environment, which ultimately determines its persistence. For dihydroterpinyl acetate (B1210297), this involves processes like hydrolysis, photolysis, and biodegradation.

As an ester, dihydroterpinyl acetate is susceptible to hydrolysis, a chemical reaction with water that would break the ester bond to form dihydroterpinol and acetic acid. Based on data for structurally related compounds like terpinyl acetate, this de-esterification is expected to occur under acidic and neutral aqueous conditions europa.eu. This process suggests that this compound may not persist in its original form for long periods in aquatic environments europa.eu.

Biodegradation is a critical process for the removal of organic chemicals from the environment. This compound is classified as "readily biodegradable" specialchem.comiff.com. This classification is typically determined by stringent testing protocols, such as the Organisation for Economic Co-operation and Development (OECD) 301 series tests leuphana.deresearchgate.netoecd.org. For a substance to be considered readily biodegradable in these tests, it must achieve a high percentage of degradation (60% to 70%, depending on the method) within a 10-day window during the 28-day test period oecd.org. This indicates that when this compound enters environments with active microbial populations, such as wastewater treatment plants, soil, or natural waters, it is expected to be broken down relatively quickly into simpler, less harmful substances.

Table 1: Overview of OECD 301 Ready Biodegradability Test Conditions This table presents typical parameters for tests used to determine if a substance is "readily biodegradable," a classification applied to this compound.

| Parameter | Condition | Rationale |

| Test Duration | 28 days | Provides a standardized timeframe to observe significant biodegradation. |

| Inoculum | Microorganisms from sources like activated sludge of a wastewater treatment plant. | Simulates a realistic environmental condition with a diverse microbial community. |

| Concentration | Low concentration of the test substance. | Prevents potential toxic effects on the microorganisms that could inhibit degradation. |

| Temperature | Controlled, typically 20-25°C. | Ensures consistent and optimal microbial activity. |

| Pass Level | >60% degradation (ThOD/ThCO₂) or >70% (DOC removal) within a 10-day window. | A stringent criterion indicating rapid and extensive biodegradation. |

Adsorption, Desorption, and Leaching Behavior in Soil Matrices

The mobility of this compound in soil is largely governed by its tendency to adsorb to soil particles. This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc) ucanr.educhemsafetypro.com. While direct experimental Koc values for this compound are not available, an estimation can be made based on its octanol-water partition coefficient (Log P or Log Kow), which is reported to be 4.1 iff.com.

A higher Log P value generally correlates with a higher Koc value epa.gov. A Log P of 4.1 suggests that this compound is lipophilic (fat-loving) and hydrophobic (water-repelling), indicating it will preferentially bind to the organic matter in soil rather than remain dissolved in soil water ucanr.eduorst.edu.

Adsorption/Desorption: Due to its high Log P, this compound is expected to have a high Koc value, leading to strong adsorption to soil and sediment. This binding is generally reversible (desorption), but strong adsorption reduces the concentration of the chemical available in the soil water.

Leaching: The strong adsorption to soil particles significantly limits its mobility. Consequently, this compound has a low potential to leach through the soil profile and contaminate groundwater chemsafetypro.comorst.edu.

Table 2: Relationship Between Soil Adsorption Coefficient (Koc) and Leaching Potential This table provides a general interpretation of Koc values to contextualize the expected behavior of this compound based on its physicochemical properties.

| Log Koc | Soil Mobility | Leaching Potential | Expected Behavior of this compound |

| < 2.7 | Very High to High | High | Unlikely |

| 2.7 - 3.5 | Moderate | Moderate | Unlikely |

| 3.5 - 4.5 | Low to Slight | Low | Likely |

| > 4.5 | Immobile | Very Low | Very Likely |

Bioaccumulation Potential in Environmental Organisms

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is higher than in the surrounding medium. The potential for bioaccumulation is often estimated using the Log P value and confirmed with experimental Bioconcentration Factor (BCF) data nih.govresearchgate.net.

Table 3: General Relationship Between Log P and Bioaccumulation Potential This table illustrates the general correlation used to predict bioaccumulation potential, into which this compound falls in the "Moderate to High" category.

| Log P (Log Kow) | Bioaccumulation Potential |

| < 3.0 | Low |

| 3.0 - 4.0 | Moderate |

| 4.0 - 5.0 | Moderate to High |

| > 5.0 | High to Very High |

Ecological Impact Assessments of this compound in Specific Environmental Compartments

Ecological impact assessments evaluate the potential adverse effects of a chemical on ecosystems. For this compound, the primary concern identified in regulatory classifications is its impact on aquatic life.

The compound is classified under the Globally Harmonized System (GHS) with the hazard statement H411: "Toxic to aquatic life with long lasting effects" berjeinc.com. This corresponds to Chronic Aquatic Toxicity Category 2. This classification indicates that the substance can cause adverse effects to aquatic organisms during long-term exposure at relatively low concentrations. The "long lasting effects" component suggests the substance has properties indicating a potential for persistence or bioaccumulation that could lead to chronic impacts in the aquatic environment.

While this classification points to a significant environmental hazard, specific ecotoxicity data, such as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates or algae, are not available in the reviewed literature to quantify the precise toxicity thresholds.

Table 4: GHS Classification for Hazards to the Aquatic Environment (Chronic) This table explains the classification system under which this compound is categorized as Chronic Category 2.

| Category | Criteria | Classification for this compound |

| Chronic 1 | Acute toxicity data LC50/EC50 ≤ 1 mg/L AND the substance is not rapidly degradable OR its BCF ≥ 500 (or Log Kow ≥ 4). | No |

| Chronic 2 | Acute toxicity data LC50/EC50 > 1 to ≤ 10 mg/L AND the substance is not rapidly degradable OR its BCF ≥ 500 (or Log Kow ≥ 4). | Yes (H411) |

| Chronic 3 | Acute toxicity data LC50/EC50 > 10 to ≤ 100 mg/L AND the substance is not rapidly degradable OR its BCF ≥ 500 (or Log Kow ≥ 4). | No |

| Chronic 4 | Poorly soluble substances for which no acute toxicity is observed, but which are not rapidly degradable and have a BCF ≥ 500 (or Log Kow ≥ 4). | No |

Advanced Materials Science and Chemical Engineering Applications Research

Investigation of Solvent Properties for Electronic Materials and Specialized Pastes

Research into dihydroterpinyl acetate (B1210297) focuses on its performance as a solvent and vehicle in complex formulations for electronic materials. Its stability, high boiling point, and solvency for specific resins make it a suitable candidate for pastes used in creating multilayer electronic components. nipponterpene.co.jp It is utilized as a solvent for conductive paste, glass/metal paste, sintering binders, and solder paste. nipponterpene.co.jp

Dihydroterpinyl acetate's effectiveness as a solvent is critical for formulating specialized pastes, such as those used for conductive and glass applications in electronics. nipponterpene.co.jpbuychemjapan.com These pastes are typically a composite material containing a functional filler (like silver particles) and an organic vehicle that includes a binder dissolved in a solvent. researchgate.net this compound serves as the solvent for binders like ethyl cellulose (B213188) and rosin, which are crucial for controlling the paste's rheological properties for application methods like screen printing. buychemjapan.comresearchgate.net

The solubility of various materials in this compound is a key factor in its application. It is soluble in many common organic solvents but insoluble in water. buychemjapan.comparchem.com

Table 1: Physical and Solubility Properties of this compound

| Property | Value | Source |

|---|---|---|

| Physical Properties | ||

| Viscosity (20°C) | 7 mPa·s | nipponterpene.co.jpbuychemjapan.com |

| Surface Tension | 36 mN/m (or dyne/cm) | nipponterpene.co.jpbuychemjapan.com |

| Density (20°C) | 0.930 - 0.939 g/mL | buychemjapan.comforeverest.net |

| Solubility Profile | ||

| Isopropyl Alcohol | Soluble at all ratios | buychemjapan.com |

| Acetone | Soluble at all ratios | buychemjapan.com |

| n-Hexane | Soluble at all ratios | buychemjapan.com |

| Toluene (B28343) | Soluble at all ratios | buychemjapan.com |

| Ethyl Acetate | Soluble at all ratios | buychemjapan.com |

| Butyl Carbitol | Soluble at all ratios | buychemjapan.com |

| Rosin | 10% Soluble | buychemjapan.com |

| Ethyl Cellulose | 10% Soluble | buychemjapan.com |

The rheological behavior of conductive pastes is critical for their application. The inclusion of binders like ethyl cellulose, dissolved in a solvent such as this compound, is used to induce shear-thinning properties. researchgate.net This behavior is desirable for screen printing, where the paste must flow easily through the screen under the pressure of a squeegee but then retain its shape on the substrate once deposited. researchgate.net The viscosity of the formulation is a key parameter in achieving the desired performance. buychemjapan.com

This compound is recognized as a stable solvent, a property that is essential for its use in the production of electronic components like Multilayer Ceramic Capacitors (MLCCs). nipponterpene.co.jpforeverest.net The manufacturing process for these components involves high-temperature stages, such as sintering, which necessitates a solvent with high thermal stability to ensure it does not decompose prematurely and interfere with the process.

The thermal properties of the solvent are critical. A high flash point and boiling point ensure that the solvent can withstand the thermal profiles of the manufacturing process without rapid evaporation or combustion. Furthermore, a low heating residue indicates that the solvent burns off cleanly, which is vital to avoid contaminating the final electronic component and compromising its performance. buychemjapan.com MLCCs are expected to operate reliably over a wide temperature range, and their manufacturing requires materials that contribute to this stability. researchgate.net

Table 2: Thermal Properties of this compound

| Property | Value | Source |

|---|---|---|

| Boiling Point | 220°C (5%) - 225°C (95%) | nipponterpene.co.jpbuychemjapan.com |

| Flash Point (Cleveland Open Cup) | 102°C | nipponterpene.co.jpbuychemjapan.com |

Research into its Role as a Chemical Intermediate in Specialized Organic Syntheses

This compound is synthesized through standard organic chemistry reactions, positioning it within a family of related terpene-derived compounds. Its production is a result of processes where other compounds serve as chemical intermediates. The primary synthesis routes involve the esterification of Dihydroterpineol (B150745) with acetic anhydride (B1165640) or the hydrogenation of terpinyl acetate. foreverest.netchemicalbook.com

These synthesis pathways highlight its relationship with other terpene derivatives:

Acetylation of Dihydroterpineol : Dihydroterpineol is reacted with an acetylating agent, such as acetic anhydride, to form the acetate ester. foreverest.netchemicalbook.com Dihydroterpineol itself is a stable material produced by the catalytic hydrogenation of terpineol (B192494). nipponterpene.co.jp

Hydrogenation of Terpinyl Acetate : In this route, the double bond in the cyclohexene (B86901) ring of terpinyl acetate is saturated with hydrogen, converting it to this compound. chemicalbook.com

Engineering of Production Processes for Sustainable Manufacturing Practices

Modern chemical manufacturing places an emphasis on sustainability, including the use of renewable feedstocks. The production of this compound aligns with these principles as it is often derived from plant-based sources. glooshi.com The process begins with terpenes recovered from surplus citrus peels or from gum turpentine. glooshi.comthegoodscentscompany.com

This feedstock is considered renewable and upcycled from by-products of the food industry. glooshi.comiff.com The manufacturing process involves established chemical engineering techniques such as hydrogenation and esterification to convert the raw terpenes into the final product. glooshi.com The resulting this compound is noted as being readily biodegradable, which is a favorable characteristic for environmental sustainability. glooshi.com The use of bio-catalysis and renewable feedstocks is a key goal in the broader chemical industry's shift toward more sustainable practices. nih.gov

Q & A

Q. What analytical methods are recommended for identifying and quantifying dihydroterpinyl acetate in complex mixtures?

Gas chromatography (GC) with polar stationary phases (e.g., OV101, DB5, or OV1701 columns) is commonly used. Retention indices (RIs) specific to this compound, such as 1282 (OV101) or 1299 (DB5), aid identification . Refractive index (1.447–1.453 @ 20°C) and acid value (<0.5 mg KOH/g) are critical parameters for purity assessment . For quantification, calibrate with internal standards (e.g., ethyl esters) and validate using interpolated RI data .

Q. How is this compound synthesized, and what are key reaction conditions?

this compound is synthesized via catalytic hydrogenation of terpineol followed by acetylation. Key steps include:

- Hydrogenation : Use palladium or nickel catalysts under moderate pressure (1–5 atm) to saturate terpineol’s double bonds .

- Esterification : React dihydroterpineol with acetyl chloride or acetic anhydride in anhydrous conditions. Monitor acid value (<1 mg KOH/g) to confirm completion . Post-synthesis, distillation (boiling range: 220–225°C) ensures isomer separation and purity >97% .

Q. What are the primary applications of this compound in experimental formulations?

Its stability and solvent properties make it suitable for:

- Conductive/solder pastes : Acts as a high-viscosity (7 mPa·s @ 20°C) vehicle with low surface tension (36 mN/m) to enhance particle dispersion .

- Chromatography : Used as a GC solvent due to inertness and consistent boiling points (67–70°C) .

- Fragrance studies : Mimics pine-citrus odors in olfactory research; validate percepts via sensory panels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling points, isomer ratios)?

Variations arise from isomer mixtures (p-menthan-8-yl and p-menthan-1-yl acetates) and analytical methodologies . To address this:

- Isomer quantification : Use chiral GC columns or HPLC with polar mobile phases .

- Standardization : Cross-reference data from peer-reviewed sources (e.g., Jennings & Shibamoto’s capillary GC methods ).

- Thermal analysis : Measure boiling points under controlled pressure (e.g., 5% at 220°C vs. 95% at 225°C) .

Q. What experimental designs are optimal for studying this compound’s stability in industrial formulations?

- Accelerated aging : Expose to 40–60°C for 4–12 weeks and monitor viscosity changes via rheometry .

- Oxidative stability : Use peroxide value tests under UV light to assess degradation .

- Isomerization : Track isomer ratios via GC-MS after thermal stress (e.g., 100°C for 24 hours) .

Q. How can computational modeling enhance understanding of this compound’s solvent properties?

- Molecular dynamics (MD) : Simulate interactions with polymers (e.g., PVB resins) to predict viscosity reduction .

- Density functional theory (DFT) : Calculate logP (estimated 4.057) to correlate with solubility in ethanol or ether .

- QSPR models : Relate surface tension (36 mN/m) to solvent performance in paste formulations .

Methodological Challenges and Solutions

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods due to vapor pressure (0.103 mmHg @ 25°C) .

- PPE : Wear nitrile gloves and goggles; avoid inhalation (vapor density 6.8× air) .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How do regulatory guidelines (e.g., DG SANTE) impact its use in food-contact or pharmaceutical research?

- Compliance : Adhere to DG SANTE 09.617 for food flavoring applications .

- Purity thresholds : Ensure assay >95% and acid value <1 mg KOH/g to meet FDA/EMA standards .

- Documentation : Maintain batch-specific SDS with isomer ratios and residual solvent data .

Tables for Key Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 220–225°C (95% distillation) | |

| Refractive Index | 1.450 @ 20°C | |

| Viscosity | 7 mPa·s @ 20°C | |

| Surface Tension | 36 mN/m | |

| logP (o/w) | 4.057 (estimated) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.